SB 203580
Overview
Description
Scientific Research Applications
SB 203580 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the role of p38 MAPK in various chemical reactions and pathways.
Biology: Investigates the role of p38 MAPK in cellular processes such as apoptosis, differentiation, and stress response.
Medicine: Explores potential therapeutic applications in diseases where p38 MAPK is implicated, such as inflammatory diseases and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting p38 MAPK
Mechanism of Action
Target of Action
SB 203580, also known as 4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole, Adezmapimod, or SB-203580, is a selective inhibitor of p38 MAPK . The IC50 values are 50 and 500 nM for SAPK2a/p38 and SAPK2b/p38 β2 respectively . It displays 100-500-fold selectivity over LCK, GSK-3β, and PKBα .
Mode of Action
This compound inhibits p38 catalytic activity by binding to the ATP binding pocket . It also inhibits the phosphorylation and activation of protein kinase B (PKB, also known as Akt) . Both kinases are involved in a wide array of signaling pathways, including the Toll-like receptor (TLR) signaling pathway .
Biochemical Pathways
The p38 MAPK signaling pathway allows cells to interpret a wide range of external signals and respond appropriately by generating a plethora of different biological effects . Moreover, several studies suggest that p38 MAPKs regulate distinct phases of autophagy . p38 can elicit autophagy via Beclin-1 . Contrarily, p38α has also been reported to inhibit autophagy by interfering with the trafficking of Atg9 .
Pharmacokinetics
It is known that this compound is generally used at low concentrations (1-10 μm), as it has been reported that at high concentrations (>20 μm) this compound can induce the activation of the serine/threonine kinase raf-1 .
Result of Action
This compound has been shown to inhibit IL-2-induced T cell proliferation, cyclooxygenase-1 and -2, and thromboxane synthase . It enhances clonal growth of skin epithelial progenitor cells and stimulates neural stem cell (NSC) proliferation . This compound is an essential component of medium for maintaining stem cells in naive pluripotent state and can be used to promote expansion of HSCs ex vivo .
Action Environment
It is known that this compound is generally used at low concentrations (1-10 μm), as it has been reported that at high concentrations (>20 μm) this compound can induce the activation of the serine/threonine kinase raf-1 . This suggests that the concentration of this compound in the environment can influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
SB 203580 plays a crucial role in biochemical reactions by selectively inhibiting the activity of p38 MAPK. This inhibition occurs through the binding of this compound to the ATP-binding pocket of p38 MAPK, thereby preventing its catalytic activity. These interactions result in the modulation of various signaling pathways, such as the Toll-like receptor (TLR) signaling pathway and autophagy regulation .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by inhibiting the phosphorylation and activation of protein kinase B (PKB/Akt), which is involved in numerous signaling pathways . Additionally, this compound has been shown to regulate autophagy by either promoting or inhibiting this process depending on the cellular context . The compound also affects gene expression by modulating the activity of transcription factors such as ATF-2, Max, and MEF2 .
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of p38 MAPK. By binding to the ATP-binding pocket of p38 MAPK, this compound prevents the phosphorylation and activation of downstream targets, including MAPKAP kinase 2 and heat shock protein 27 (HSP27) . This inhibition disrupts the signaling cascade that regulates cellular responses to stress stimuli, cytokines, and growth factors . Additionally, this compound inhibits the activation of protein kinase B (PKB/Akt) and phosphoinositide-dependent protein kinase 1 (PDK1), further modulating cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is stable when stored lyophilized or in solution at -20°C, protected from light . Once in solution, it should be used within three months to prevent loss of potency . Long-term studies have shown that this compound can have sustained effects on cellular function, including the inhibition of inflammatory cytokine production and modulation of immune responses . Its efficacy may decrease with repeated freeze-thaw cycles, leading to degradation of the inhibitor .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving mice and rats, this compound has demonstrated potent inhibition of inflammatory cytokine production with IC50 values of 15 to 25 mg/kg . At higher doses, such as 50 mg/kg, this compound has shown significant therapeutic activity in models of collagen-induced arthritis and adjuvant-induced arthritis . At very high concentrations, this compound can induce adverse effects, including the activation of the serine/threonine kinase Raf-1 .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with p38 MAPK and protein kinase B (PKB/Akt) . By inhibiting these kinases, this compound modulates various signaling pathways, including those related to autophagy, apoptosis, and inflammation . The compound also affects the metabolic flux and levels of metabolites by regulating the activity of enzymes such as cyclooxygenase-1 and -2, and thromboxane synthase .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s solubility in DMSO and ethanol facilitates its uptake and distribution in cellular environments . This compound’s localization and accumulation within cells are influenced by its interactions with p38 MAPK and other target proteins, which direct its activity to specific cellular compartments .
Subcellular Localization
This compound’s subcellular localization is primarily determined by its interactions with p38 MAPK and other target proteins. The compound is known to localize in the cytoplasm, where it inhibits the activity of p38 MAPK and its downstream targets . Additionally, this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function in modulating cellular responses to stress and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: SB 203580 is synthesized through a multi-step process involving the formation of the imidazole ring and subsequent functionalization. The key steps include:
Formation of the Imidazole Ring: This involves the reaction of 4-fluorobenzaldehyde with 4-methylsulfinylbenzylamine and 4-pyridinecarboxaldehyde in the presence of ammonium acetate.
Functionalization: The imidazole intermediate is then functionalized with appropriate reagents to introduce the fluorophenyl and methylsulfinylphenyl groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-efficiency catalysts and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: SB 203580 undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
SB 202190: Another selective inhibitor of p38 MAPK with a similar structure but different functional groups.
SB 239063: A more potent inhibitor of p38 MAPK with improved selectivity and pharmacokinetic properties.
Uniqueness of SB 203580: this compound is unique due to its high selectivity for p38 MAPK and its ability to inhibit both the α and β isoforms of p38 MAPK. This makes it a valuable tool for studying the specific roles of p38 MAPK in various cellular processes .
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3OS/c1-27(26)18-8-4-16(5-9-18)21-24-19(14-2-6-17(22)7-3-14)20(25-21)15-10-12-23-13-11-15/h2-13H,1H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMGBJANTYXAIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040577 | |
Record name | SB203580 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152121-47-6 | |
Record name | 4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152121-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SB-203580 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152121476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SB203580 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(5-(4-fluorophenyl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-4-yl)-;4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ADEZMAPIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU13V1EYWQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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